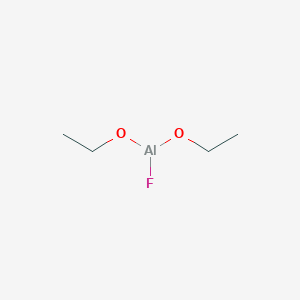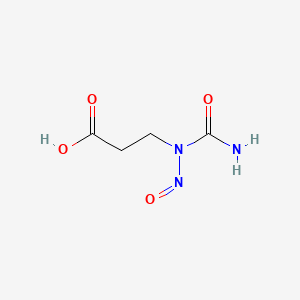
Naphthalen-1-yl 2-bromo-4,4,4-trichloro-2-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-1-yl 2-bromo-4,4,4-trichloro-2-methylbutanoate is a synthetic organic compound with the molecular formula C15H12BrCl3O2. It is characterized by the presence of a naphthalene ring, a bromine atom, and three chlorine atoms attached to a butanoate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl 2-bromo-4,4,4-trichloro-2-methylbutanoate typically involves the esterification of naphthalen-1-ol with 2-bromo-4,4,4-trichloro-2-methylbutanoic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or toluene to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalen-1-yl 2-bromo-4,4,4-trichloro-2-methylbutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the naphthalene ring to form naphthoquinone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), mild heating.
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran), low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone), ambient temperature.
Major Products Formed
Substitution: Naphthalen-1-yl derivatives with various functional groups.
Reduction: Naphthalen-1-yl 2-hydroxy-4,4,4-trichloro-2-methylbutanoate.
Oxidation: Naphthoquinone derivatives.
Aplicaciones Científicas De Investigación
Naphthalen-1-yl 2-bromo-4,4,4-trichloro-2-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of Naphthalen-1-yl 2-bromo-4,4,4-trichloro-2-methylbutanoate involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The naphthalene ring may also intercalate with DNA, affecting gene expression and cellular function.
Comparación Con Compuestos Similares
Similar Compounds
- Naphthalen-1-yl 2-chloro-4,4,4-trichloro-2-methylbutanoate
- Naphthalen-1-yl 2-bromo-4,4,4-trifluoro-2-methylbutanoate
- Naphthalen-1-yl 2-bromo-4,4,4-trichloro-2-ethylbutanoate
Uniqueness
Naphthalen-1-yl 2-bromo-4,4,4-trichloro-2-methylbutanoate is unique due to the presence of both bromine and multiple chlorine atoms, which confer distinct reactivity and biological activity. The combination of these halogens with the naphthalene ring and butanoate ester makes it a versatile compound for various applications in research and industry.
Propiedades
| 106749-75-1 | |
Fórmula molecular |
C15H12BrCl3O2 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
naphthalen-1-yl 2-bromo-4,4,4-trichloro-2-methylbutanoate |
InChI |
InChI=1S/C15H12BrCl3O2/c1-14(16,9-15(17,18)19)13(20)21-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,9H2,1H3 |
Clave InChI |
ZGIPNLSQMZGZHM-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(Cl)(Cl)Cl)(C(=O)OC1=CC=CC2=CC=CC=C21)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,3-Dimethylnaphtho[2,3-B]thiophene](/img/structure/B14319247.png)
![2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B14319249.png)
